molecular formula C19H24Cl2N4O B010843 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride CAS No. 100113-03-9

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride

Cat. No. B010843
M. Wt: 395.3 g/mol
InChI Key: RWISVLAGEUWSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride, commonly known as DMXAA, is a synthetic compound that has gained significant attention in scientific research due to its potential anticancer properties. DMXAA was first synthesized in the 1980s, and since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Mechanism Of Action

The mechanism of action of DMXAA is not fully understood. However, several studies have suggested that DMXAA can activate the immune system by promoting the production of cytokines such as TNF-α. TNF-α is a proinflammatory cytokine that can induce apoptosis and necrosis in cancer cells. DMXAA has also been shown to inhibit the formation of blood vessels in tumors, a process known as angiogenesis, which is essential for the growth and survival of tumors.

Biochemical And Physiological Effects

DMXAA has been shown to have several biochemical and physiological effects. DMXAA can induce the production of cytokines such as TNF-α, interleukin-6 (IL-6), and interferon-alpha (IFN-α). These cytokines can activate the immune system and promote the destruction of cancer cells. DMXAA has also been shown to inhibit the formation of blood vessels in tumors, which can reduce the supply of oxygen and nutrients to the tumor, leading to tumor necrosis.

Advantages And Limitations For Lab Experiments

DMXAA has several advantages for lab experiments. DMXAA is a synthetic compound that can be easily synthesized in the lab, making it readily available for research. DMXAA has also been shown to have potent anticancer properties, making it an attractive candidate for cancer research. However, DMXAA has some limitations for lab experiments. DMXAA is a highly reactive compound that can be difficult to handle, requiring specialized equipment and techniques. DMXAA also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

Several future directions for DMXAA research have been proposed. One potential direction is to investigate the combination of DMXAA with other anticancer agents to enhance its effectiveness. Another direction is to investigate the use of DMXAA in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, the development of new methods for synthesizing and delivering DMXAA may improve its effectiveness and reduce its limitations for lab experiments.

Synthesis Methods

DMXAA can be synthesized using several methods, including the reaction of 2,3-dichloroquinoxaline with dimethylamine followed by reaction with 2-amino-2-methyl-1-propanol. The resulting product is then reacted with acridine-4-carboxylic acid to form DMXAA. Other methods of synthesis have also been reported, including the reaction of 2,3-dichloroquinoxaline with N,N-dimethyl-2-aminoethanol followed by reaction with acridine-4-carboxylic acid.

Scientific Research Applications

DMXAA has been extensively studied for its potential anticancer properties. Several studies have shown that DMXAA can induce tumor necrosis by activating the immune system and promoting the production of cytokines such as tumor necrosis factor-alpha (TNF-α). DMXAA has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.

properties

CAS RN

100113-03-9

Product Name

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride

Molecular Formula

C19H24Cl2N4O

Molecular Weight

395.3 g/mol

IUPAC Name

9-amino-N-[2-(dimethylamino)ethyl]-2-methylacridine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C19H22N4O.2ClH/c1-12-10-14-17(20)13-6-4-5-7-16(13)22-18(14)15(11-12)19(24)21-8-9-23(2)3;;/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24);2*1H

InChI Key

RWISVLAGEUWSKJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C(=O)NCCN(C)C)N.Cl.Cl

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C(=O)NCCN(C)C)N.Cl.Cl

Other CAS RN

100113-03-9

synonyms

9-Amino-N-(2-(dimethylamino)ethyl)-2-methyl-4-acridinecarboxamide dihy drochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.